molecular formula C23H24ClNO2 B14426707 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride CAS No. 85603-35-6

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride

Cat. No.: B14426707
CAS No.: 85603-35-6
M. Wt: 381.9 g/mol
InChI Key: CWXMSVFUBISTGL-UHFFFAOYSA-N
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Description

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, diphenyl groups, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-propanone with dimethylamine, followed by the introduction of diphenyl and phenoxy groups under controlled conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oximes or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: Research into its potential therapeutic effects, such as its role as an active pharmaceutical ingredient, is ongoing.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(dimethylamino)-: This compound shares the dimethylamino group but lacks the diphenyl and phenoxy groups.

    2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride: This compound is similar but includes a butynyloxy group instead of a phenoxy group.

Uniqueness

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diphenyl and phenoxy groups distinguishes it from other related compounds and contributes to its versatility in research and industrial applications.

Properties

CAS No.

85603-35-6

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

3-(dimethylamino)-1-phenoxy-1,1-diphenylpropan-2-one;hydrochloride

InChI

InChI=1S/C23H23NO2.ClH/c1-24(2)18-22(25)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-21-16-10-5-11-17-21;/h3-17H,18H2,1-2H3;1H

InChI Key

CWXMSVFUBISTGL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3.Cl

Origin of Product

United States

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